Allyl phenyl ether
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
prop-2-enoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O/c1-2-8-10-9-6-4-3-5-7-9/h2-7H,1,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POSICDHOUBKJKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6061943 | |
| Record name | Allyl phenyl ether | |
| Source | EPA DSSTox | |
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Molecular Weight |
134.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1746-13-0 | |
| Record name | Allyl phenyl ether | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1746-13-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Phenyl allyl ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001746130 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Allyl phenyl ether | |
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| Record name | Benzene, (2-propen-1-yloxy)- | |
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| Record name | Allyl phenyl ether | |
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| Record name | Allyl phenyl ether | |
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| Record name | ALLYL PHENYL ETHER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/26S07OSX4O | |
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Synthesis and Derivatization Strategies
Methodologies for Allyl Phenyl Ether Synthesis
The production of this compound can be broadly categorized into classical nucleophilic substitution and advanced catalytic methods. These approaches leverage different reagents and conditions to achieve the etherification of phenol (B47542) with an allyl group.
The Williamson ether synthesis is a long-established and widely used method for preparing ethers, including this compound. This organic reaction involves the reaction of a deprotonated alcohol (an alkoxide) with an organohalide. In the context of this compound synthesis, this typically involves the reaction of a phenoxide with an allyl halide.
The synthesis of this compound via this method is commonly achieved by reacting sodium phenoxide with allyl bromide. wikipedia.org The reaction proceeds via an SN2 mechanism, where the phenoxide ion acts as a nucleophile and attacks the electrophilic carbon of the allyl bromide, displacing the bromide ion. The use of a base, such as potassium carbonate, in a solvent like acetone is also a common practice to generate the phenoxide in situ from phenol. researchgate.net
The reaction conditions, such as temperature and solvent, can significantly influence the yield and the formation of side products. Typical laboratory syntheses are conducted at temperatures ranging from 50 to 100 °C and can take between 1 to 8 hours to complete, with yields generally falling in the range of 50–95%. researchcommons.org For instance, a near-quantitative yield can be achieved when the reaction is carried out in a homogeneous solution using dimethoxyethane as the solvent. frontiersin.org
| Reactant 1 | Reactant 2 | Base/Solvent | Reaction Time | Temperature | Yield |
|---|---|---|---|---|---|
| Phenol | Allyl Bromide | Potassium Carbonate / Acetone | 8 hours | Reflux | ~85-96% |
| Sodium Phenoxide | Allyl Bromide | Dimethoxyethane | Not specified | Not specified | Almost quantitative |
Catalytic methods for the O-allylation of phenols represent a more modern approach to the synthesis of this compound and its derivatives. These methods often offer milder reaction conditions, higher selectivity, and the potential for more environmentally benign processes through the use of catalysts that can be recycled and reused. Palladium-based catalysts have been extensively explored for this transformation.
Palladium-catalyzed reactions have emerged as a powerful tool for the formation of C-O bonds in the synthesis of allylic aryl ethers. These reactions often proceed under mild conditions with high efficiency and selectivity. One notable strategy involves the palladium-catalyzed decarboxylative reaction of phenols with vinyl ethylene carbonate. universiteitleiden.nl This method utilizes an inexpensive PdCl₂(dppf) catalyst and promotes the efficient conversion of various phenols to their corresponding allylic aryl ethers. researchgate.net
The optimized conditions for this transformation have been identified as using PdCl₂(dppf) (5 mol%) as the catalyst with cesium carbonate (Cs₂CO₃) as an additive in acetonitrile (B52724) (MeCN) at 70°C for 15 hours. universiteitleiden.nl This system demonstrates good functional group tolerance and provides good to excellent isolated yields of the desired allyl aryl ethers. universiteitleiden.nl The reaction is believed to proceed through the formation of a π-allyl palladium complex, a common intermediate in palladium-catalyzed allylic substitution reactions. organic-chemistry.orgresearchcommons.org
| Phenol Substrate | Catalyst | Additive | Solvent | Temperature | Time | Isolated Yield |
|---|---|---|---|---|---|---|
| 1-Naphthol | PdCl₂(dppf) (5 mol%) | Cs₂CO₃ | MeCN | 70°C | 15 h | 81% |
| Phenol | PdCl₂(dppf) (5 mol%) | Cs₂CO₃ | MeCN | 70°C | 15 h | 75% |
| 4-Methoxyphenol | PdCl₂(dppf) (5 mol%) | Cs₂CO₃ | MeCN | 70°C | 15 h | 83% |
| 4-Chlorophenol | PdCl₂(dppf) (5 mol%) | Cs₂CO₃ | MeCN | 70°C | 15 h | 65% |
To address the challenges associated with the separation and reuse of homogeneous catalysts, magnetically recoverable heterogeneous catalysts have been developed. These catalysts typically consist of magnetic nanoparticles, such as ferrite (Fe₃O₄), functionalized with a stabilizing agent and decorated with catalytically active metal nanoparticles.
For the O-allylation of phenols, a magnetically retrievable catalyst comprising palladium immobilized on the surface of dopamine-functionalized ferrite nanoparticles ([Fe₃O₄-Dopamine-Pd]) has been reported. This catalyst facilitates the allylic substitution reaction between phenols and various allylic acetates in an aqueous medium under refluxing conditions. A mild base, such as sodium bicarbonate, is sufficient to promote the reaction, which typically completes within 3 to 10 hours, affording the corresponding allyl ethers in good yields. A key advantage of this system is the ease of catalyst recovery using an external magnet, allowing for efficient recycling for at least five consecutive reactions without a significant loss of catalytic efficiency.
| Catalyst | Allyl Source | Base | Solvent | Reaction Time | Key Feature |
|---|---|---|---|---|---|
| [Fe₃O₄-Dopamine-Pd] | Allylic Acetates | Sodium Bicarbonate | Water | 3-10 hours | Catalyst recoverable with magnet; reusable for 5+ cycles |
Nanostructured catalysts have garnered significant interest due to their high surface-area-to-volume ratio and unique electronic properties, which can lead to enhanced catalytic activity and selectivity. While specific research on the direct synthesis of this compound using nanostructured catalysts is limited in the provided context, the application of a nanostructured Fe/SiO₂·TiO₂ catalyst has been demonstrated in the isomerization of this compound.
This research showed that small amounts of the nanostructured Fe/SiO₂·TiO₂ catalyst are effective in promoting the Claisen rearrangement of this compound to its isomers under mild conditions (90-95 °C for one hour). frontiersin.org The primary product of this isomerization is 2-allylphenol (B1664045) (o-allylphenol). The study highlights the potential of using new, effective, and inexpensive nanostructured catalysts in reactions involving this compound. Although this study focuses on isomerization, it suggests the applicability of such catalysts in the broader field of this compound chemistry.
| Catalyst | Substrate | Temperature | Time | Product Distribution |
|---|---|---|---|---|
| Fe/SiO₂·TiO₂ | This compound | 90-95°C | 1 hour | 2-Allylphenol (56%), p-Allylphenol (2%), Allyl-o-allyl phenyl ether (12%), Allyl-p-allyl-phenyl ether (4%), Unreacted this compound (26%) |
Zeolites, which are microporous aluminosilicate minerals, are widely used as solid acid catalysts in the chemical industry. Their well-defined pore structures and tunable acidity make them attractive for various organic transformations, including the alkylation of phenols. The allylation of phenol using allyl alcohol in the presence of natural zeolites, such as clinoptilolite and mordenite, has been investigated. researchgate.net
In a study utilizing Armenian natural zeolites, the reaction between phenol and allyl alcohol at 600 K (326.85 °C) primarily yielded this compound. researchgate.net At higher temperatures (700 K or 426.85 °C), the formation of C-allylated products, specifically allyl phenols, begins to occur. researchgate.net This suggests that at lower temperatures, O-allylation is the favored pathway. The synthesis of this compound using this zeolite-catalyzed method has been reported to achieve a yield of 80%, alongside a 30% yield of allylated phenols. researchgate.net
| Catalyst | Reactant 1 | Reactant 2 | Temperature | Product | Yield |
|---|---|---|---|---|---|
| Natural Zeolites (Clinoptilolite & Mordenite) | Phenol | Allyl Alcohol | 600 K (326.85°C) | This compound | 80% |
Electrochemical Synthesis Approaches for this compound Derivatives
Electrochemical methods present an alternative route for synthesizing derivatives of this compound, often utilizing metal catalysts to achieve high selectivity under mild conditions . Research has explored the use of Ni(0) complexes in these reactions. In this context, functionalized allyl aryl ethers can undergo an intramolecular transfer of the allyl group to an aldehyde .
The process can be conducted through both chemical and electrochemical pathways. The chemical reaction involves the oxidative addition of the Ni(0) complex to the allyl ether, which is then followed by a stoichiometric allylation step . Electrochemical techniques offer a method to induce these transformations, providing a valuable tool for the synthesis of complex organic molecules derived from this compound .
Allylation of Phenols with Allyl Acetates in Aqueous Media
A significant advancement in green chemistry is the O-allylation of phenols with allylic acetates in an aqueous medium. This method employs a magnetically separable and recyclable heterogeneous palladium catalyst, specifically [Fe₃O₄–dopamine–Pd] rsc.org. The reaction is conducted in water under an open atmosphere, eliminating the need for organic solvents and an inert atmosphere rsc.org.
The process involves heating a mixture of a phenol, an allylic acetate, and the palladium catalyst in water with sodium bicarbonate (NaHCO₃) serving as a mild base rsc.org. The reaction proceeds under reflux for 3 to 10 hours, yielding the desired allyl ethers in good yields rsc.org. The catalyst's magnetic properties allow for easy recovery using an external magnet, making the protocol sustainable and economical rsc.org.
Table 1: O-Allylation of Phenols with Allylic Acetates
| Entry | Phenol | Allylic Acetate | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1 | Phenol | Allyl acetate | 3 | 92 |
| 2 | 4-Methoxyphenol | Allyl acetate | 4 | 90 |
| 3 | 4-Chlorophenol | Allyl acetate | 5 | 88 |
| 4 | Phenol | Cinnamyl acetate | 6 | 85 |
| 5 | 4-Nitrophenol | Allyl acetate | 10 | 75 |
This table is representative of data found in the cited literature, showcasing the efficiency of the aqueous-phase allylation. rsc.org
Synthetic Routes to this compound Derivatives
Synthesis of Substituted Allyl Phenyl Ethers
The primary and most established method for synthesizing this compound and its substituted derivatives is the Williamson ether synthesis. This reaction involves a phenol reacting with an allyl halide, such as allyl bromide, in the presence of a base. A common procedure involves refluxing a substituted phenol with allyl bromide and dry potassium carbonate in an acetone solvent prepchem.com.
Another approach involves reacting a phenol compound with an allyl halide in the absence of an organic solvent, instead using an aqueous solution of a basic metal compound like sodium hydroxide google.com. More advanced strategies have also been developed, including a method to produce functionalized allyl aryl ethers from benzoic acids through a dearomatization and subsequent palladium-catalyzed decarboxylative allylation (DcA) reaction researchgate.net. Furthermore, various transition metal-catalyzed reactions, such as those using ruthenium or palladium complexes, have been reported for the allylation of phenols to yield O-allylated products universiteitleiden.nl.
Derivatization via Post-Synthetic Modifications
The monomer p-sulfonated this compound (SAPE) has been prepared for applications in materials science, particularly for creating polymer coatings with ionic conductivity researchgate.net. This monomer can be electropolymerized onto the surface of electrodes, such as graphite, to form an artificial solid electrolyte interphase (SEI) researchgate.net. This dense passivation film helps to maintain the phase stability of the electrode, which is crucial in applications like lithium-ion batteries researchgate.net.
Information detailing a synthetic pathway for the formation of Bis-allyl-3H thiazoles from isothiocyanates and phenylenediamine that involves this compound or its direct derivatives could not be established from the conducted research.
Rearrangement Reactions: the Claisen Rearrangement of Allyl Phenyl Ether
Catalyzed Claisen Rearrangement
While the Claisen rearrangement can occur thermally, the use of catalysts can significantly lower the required reaction temperature and improve selectivity. This section explores various catalytic approaches for the rearrangement of allyl phenyl ether.
Acid-Catalyzed Claisen Rearrangement
The Claisen rearrangement of this compound can be effectively promoted by acid catalysts. Lewis acids are commonly employed to accelerate this transformation. americanelements.com For instance, iron(III) chloride (FeCl₃) has been shown to catalyze the reaction, enabling it to proceed at a lower temperature of 80°C. americanelements.com The catalytic action involves the coordination of the Lewis acid to the ether oxygen, which reduces the energy of the transition state. americanelements.com
Solid superacid catalysts, such as the novel UDCaT-5, have also been utilized for the Claisen rearrangement of substituted allyl phenyl ethers. nih.gov These catalysts offer advantages such as high selectivity and reusability. In the proposed mechanism, the ether oxygen of the substrate chemisorbs onto an acidic site of the catalyst. This is followed by the intramolecular migration of the allyl group to the aromatic ring. The product then desorbs, regenerating the catalytic site for the next cycle. nih.gov The choice of solvent is critical when using acid catalysts; for example, with UDCaT-5, chlorobenzene (B131634) was found to be an effective solvent, preventing side reactions that were observed with solvents like toluene (B28343) and xylene. nih.gov
Nanostructured Catalysts in Isomerization
Nanostructured catalysts have emerged as effective and affordable options for the isomerization of this compound. The primary goal in this context is often the selective synthesis of o-allylphenol, a valuable starting material for various biologically active compounds. wikipedia.org While catalysts based on expensive metals like rhodium, iridium, and ruthenium are known to be active, nanostructured catalysts offer a more cost-effective alternative. wikipedia.org
One such catalyst, Fe/SiO₂·TiO₂, has demonstrated efficacy in the isomerization of this compound under mild conditions (90-95 °C). wikipedia.org The use of this nanostructured catalyst leads to a selective and predominant yield of 2-allylphenol (B1664045). A study using gas chromatography-mass spectrometry (GC-MS) to analyze the product mixture after one hour of reaction at 90-95 °C with the Fe/SiO₂·TiO₂ catalyst provided the following distribution of products: wikipedia.org
| Product | Percentage (%) |
| 2-allylphenol | 56 |
| Unisomerized this compound | 26 |
| allyl-o-allyl phenyl ether | 12 |
| allyl-p-allyl-phenyl ether | 4 |
| p-allylphenol | 2 |
This data highlights the potential of using small quantities of nanostructured Fe/SiO₂·TiO₂ to achieve selective isomerization of this compound, with a significant portion of the starting material being converted to the desired o-isomer. wikipedia.org
Zeolite-Based Catalysis
The Claisen rearrangement of this compound has been extensively studied using various zeolite catalysts, which offer advantages such as reusability and shape selectivity. rsc.orgakjournals.com Zeolites like BEA, MOR, FAU, H-ZSM-5, and Al-MCM-41 have been employed as catalysts for this transformation. rsc.orgrsc.orgresearchgate.netcdnsciencepub.com
The primary product of the zeolite-catalyzed rearrangement is o-allylphenol, which can further undergo intramolecular cyclization to form 2,3-dihydro-2-methyl benzofuran. rsc.orgresearchgate.net The formation of this cyclic product is generally favored by higher reaction temperatures, increased catalyst loading, and longer reaction times. rsc.orgresearchgate.net
The catalytic activity of zeolites in this rearrangement is attributed to their acidic sites. rsc.orgacs.org The proposed mechanism involves the protonation of the ether oxygen by an acid site on the zeolite, which facilitates the subsequent intramolecular rearrangement to form the phenolic product. acs.org
The efficiency and selectivity of the reaction are influenced by several factors:
Zeolite Type and Properties: The type of zeolite and its intrinsic properties, such as pore size and acidity, play a crucial role. For instance, zeolites with larger pores are generally more effective for this reaction. rsc.org A direct correlation between the acidity of the Al-MCM-41 catalyst and its activity has been reported. rsc.org
Solvent: The choice of solvent can impact the reaction rate. Studies have shown a range of reactivity in different solvents, with an observed order of benzene (B151609) > 1,2-dichloroethane (B1671644) > toluene > 1,1,2,2-tetrachloroethane (B165197) >> acetonitrile (B52724) when using zeolite BEA. rsc.org
Reaction Conditions: As mentioned, temperature and catalyst loading are key parameters that can be tuned to control the product distribution. rsc.orgresearchgate.net
Interactive Table: Effect of Zeolite Catalysts on this compound Rearrangement
| Catalyst | Primary Product(s) | Key Findings |
| Zeolite BEA, MOR, FAU | o-Allylphenol, 2,3-dihydro-2-methyl benzofuran | Reaction conditions influence product distribution. rsc.orgresearchgate.net |
| H-ZSM-5 | o-Allylphenol, 2,3-dihydro-2-methyl benzofuran | Product selectivity can be tuned by modifying the zeolite. cdnsciencepub.com |
| Al-MCM-41 | o-Allylphenol, 2,3-dihydro-2-methyl benzofuran | Catalyst acidity directly correlates with activity. rsc.orgacs.org |
Photo-Claisen Rearrangement of this compound
In addition to thermal methods, the Claisen rearrangement of this compound can also be initiated by ultraviolet (UV) light. This photochemical pathway, known as the photo-Claisen rearrangement, proceeds through a different mechanism involving radical intermediates.
UV Photo-Induced RO-Allyl Bond Fission
The initial and critical step in the photo-Claisen rearrangement of this compound is the homolytic cleavage of the O–allyl bond upon absorption of UV radiation. rsc.orgnih.gov This bond fission is favored over the O–phenyl bond cleavage due to the greater stability of the resulting allyl radical. rsc.org This primary photochemical process leads to the formation of a phenoxyl radical and an allyl radical. ijitee.org
Transient Electronic and Vibrational Absorption Spectroscopy Studies
The intricate dynamics of the photo-Claisen rearrangement have been elucidated using ultrafast spectroscopic techniques. Transient electronic absorption (TEA) and transient vibrational absorption (TVA) spectroscopy have been employed to monitor the evolution of the species involved on a picosecond timescale following UV excitation. rsc.orgresearchgate.netrsc.org These studies have allowed for the direct observation of the initially excited state of this compound, the formation of the radical pair, and their subsequent reactions, providing detailed insights into the reaction mechanism and kinetics. rsc.orgrsc.org
Influence of Microflow Conditions on Photo-Claisen Reaction
The photo-Claisen rearrangement of this compound has been successfully implemented in microflow reactors. akjournals.comnih.gov This technology offers several advantages over traditional batch processing, including enhanced safety, better light penetration, and precise control over reaction parameters. akjournals.comresearchgate.net Studies have investigated the influence of irradiation intensity, solvent, and reactant concentration on the reaction outcome in a microflow setup. akjournals.comresearchgate.net Notably, microflow conditions can lead to significantly shorter reaction times compared to batch reactions. researchgate.net For instance, a reaction that might take hours in batch can be completed in minutes in a microflow system. researchgate.net
Impact of Phenyl Core Substituents on Photo-Claisen Rearrangement
The rate of the photo-Claisen rearrangement is sensitive to the electronic nature of substituents on the phenyl ring. acs.orgnih.gov Electron-donating groups, such as methoxy (B1213986) (CH₃O) and methyl (CH₃), have been shown to accelerate the rate of the homolytic cleavage of the O-allyl bond. acs.orgnih.gov Conversely, electron-withdrawing groups, like cyano (CN) and trifluoromethyl (CF₃), decelerate the reaction. acs.orgnih.gov This substituent effect has been correlated with changes in the O–C(allyl) bond dissociation energy. acs.org The rate constants for this cleavage have been observed to span almost two orders of magnitude depending on the substituent. acs.orgnih.gov
Interception and Characterization of Short-Lived Ketone Intermediates
The researchgate.netresearchgate.net-sigmatropic rearrangement of this compound proceeds through a transient, non-aromatic ketone intermediate, specifically 6-allylcyclohexa-2,4-dien-1-one. byjus.comlibretexts.org This intermediate is highly unstable and rapidly tautomerizes to form the more stable aromatic product, 2-allylphenol, a process that is thermodynamically favorable by approximately 20 kcal/mol. nih.govacs.org Due to its fleeting nature, the direct detection and characterization of this ketone intermediate have been historically challenging. researchgate.netnih.gov
Recent advancements in experimental techniques have enabled the successful capture of this ephemeral species. nih.gov A notable study utilized a method called droplet imbibition mass spectrometry (MS) under nonequilibrium conditions to both accelerate the rearrangement and characterize the intermediate. researchgate.netnih.govacs.org This "on-droplet" experiment combines acid and interfacial effects to increase the reaction rate by a factor of more than ten compared to conventional methods. nih.govacs.org
In this approach, reactants are deposited onto rapidly moving (100 m/s), charged microdroplets with a lifespan measured in microseconds. researchgate.netnih.gov This environment concentrates the reactants at the droplet surface, enhancing interfacial effects. nih.govacs.org Researchers successfully intercepted the 6-allylcyclohexa-2,4-dien-1-one intermediate by introducing a trapping agent, n-butylamine, into the spray solvent. researchgate.netnih.gov When the electrosprayed microdroplets containing this compound and n-butylamine were exposed to formic acid vapor, the acid-catalyzed Claisen rearrangement was initiated. nih.govacs.org The ketone intermediate, as it formed, underwent an instantaneous reaction with the n-butylamine. researchgate.netnih.gov
The resulting trapped product was then analyzed and characterized using tandem mass spectrometry (MS/MS). nih.govacs.org This powerful analytical technique allowed for the successful differentiation of the captured intermediate from the isobaric reactant (this compound) and the final product (2-allylphenol). researchgate.netnih.gov The validity of this method was further demonstrated by successfully applying it to substituted analogues, including p-methyl and p-nitro substituted allyl phenyl ethers, where the corresponding ketone intermediates were also captured and identified. nih.govacs.org
Density functional theory (DFT) calculations corroborated these experimental findings, confirming that the proton-rich "on-droplet" conditions create a unique reaction mechanism distinct from the neutral thermal rearrangement. researchgate.netnih.gov The calculations revealed a significantly lower free energy of activation for the protonated reactant, at 5.2 kcal mol⁻¹, which accounts for the dramatic acceleration of the rearrangement on the microsecond timescale of the droplets. nih.govacs.org This work represents the first direct experimental capture and detection of the pivotal ketone intermediate in the Claisen rearrangement of this compound. researchgate.netnih.gov
Table 1: Summary of Experimental Method for Intermediate Interception
| Parameter | Description | Reference |
| Technique | Droplet Imbibition Mass Spectrometry (MS) | researchgate.netnih.gov |
| Reaction Environment | "On-droplet" conditions combining acid and interfacial effects | nih.govacs.org |
| Catalyst | Formic acid vapor | nih.gov |
| Intermediate | 6-allylcyclohexa-2,4-dien-1-one | libretexts.orgnih.gov |
| Trapping Agent | n-Butylamine | researchgate.netnih.gov |
| Characterization Method | Tandem Mass Spectrometry (MS/MS) | nih.govacs.org |
| Key Finding | First direct capture and characterization of the short-lived ketone intermediate. | researchgate.netnih.govacs.org |
Reaction Mechanisms and Kinetics Beyond Claisen Rearrangement
Allylic Amination Reactions of Allyl Phenyl Ethers
Micellar Catalysis at Room Temperature
Allyl phenyl ether can participate in reactions under exceptionally mild, organic solvent-free conditions through micellar catalysis. This technique utilizes surfactants in water to create nanomicelles that can solubilize organic reactants and facilitate reactions. Specifically, palladium-catalyzed amination reactions of allylic ethers, including this compound, have been successfully carried out at room temperature in water. rsc.orgacs.org This methodology presents an environmentally friendly alternative to conventional organic solvents. acs.org
In these systems, the reaction's efficiency can be influenced by the physical state of the reactants; for instance, highly crystalline materials may have difficulty entering the micelle, potentially reducing catalytic efficiency. acs.org Studies on related compounds like meththis compound show that steric hindrance can affect reaction rates. Unhindered this compound exhibits greater reactivity in micellar aminations compared to its sterically hindered counterparts. benchchem.com For example, under identical micellar conditions, unhindered this compound can achieve a 91% yield in an amination reaction in just 5 minutes, while the more hindered meththis compound requires 1 hour to reach an 81% yield. benchchem.com
High-Temperature Reactions in Water
When subjected to high temperatures in an aqueous medium, this compound undergoes a series of transformations leading to a diverse range of products. nih.govacs.org Systematic studies involving heating this compound in water at temperatures of 180°C and above have demonstrated that high-temperature water can act as both a reaction medium and a participant, providing an alternative to acid catalysts or organic solvents. acs.orgnih.gov This approach has been explored for its potential in developing environmentally benign preparative processes. acs.orgnih.gov
Product Distributions under Conventional and Microwave Heating
The distribution of products from the reaction of this compound in high-temperature water is highly dependent on the temperature, though largely independent of the heating method (conventional vs. microwave). acs.orgnih.govacs.org Parallel experiments conducted in conventionally heated autoclaves and microwave batch reactors show that modest temperature changes can lead to significantly different product compositions. nih.govacs.orgcapes.gov.br
At lower temperatures, the primary product is the Claisen rearrangement product, 2-allylphenol (B1664045). The maximum conversion to 2-allylphenol (56%) is observed at 200°C. acs.orgnih.govacs.org As the temperature increases, other products begin to form and dominate the mixture. acs.org
Product Distribution of this compound in Water at Various Temperatures
| Temperature (°C) | Major Product | Yield (%) |
| 200 | 2-Allylphenol | 56% |
| 230 | 2-(2-Hydroxyprop-1-yl)phenol | 37% |
| 250 | 2-Methyl-2,3-dihydrobenzofuran | 72% |
This table is generated based on data from systematic studies of heating this compound in water for one hour. acs.orgnih.govacs.org
Formation of 2-Methyl-2,3-dihydrobenzofuran
At temperatures above 220°C, the concentration of 2-methyl-2,3-dihydrobenzofuran increases sharply. acs.org This cyclized product becomes the dominant species at higher temperatures, reaching a maximum yield of 72% at 250°C. acs.orgnih.govacs.org The formation of 2-methyl-2,3-dihydrobenzofuran is a result of the intramolecular cyclization of the initially formed 2-allylphenol. researchgate.net This tandem reaction, from this compound to the final dihydrobenzofuran product, highlights the utility of high-temperature water for complex transformations. nih.gov
Hydration and Reversibility of 2-Allylphenol to 2-(2-hydroxyprop-1-yl)phenol
In high-temperature water, the initially formed 2-allylphenol can undergo hydration of its allyl side chain. acs.org This reaction, where water acts as a reactant, leads to the formation of 2-(2-hydroxyprop-1-yl)phenol. acs.orgnih.gov This product is a minor component at 180°C and 260°C (less than 1%) but becomes a major product at an intermediate temperature, accounting for 37% of the product mixture at 230°C. acs.orgnih.govacs.org Further investigations have shown that this hydration reaction is partially reversible; heating 2-(2-hydroxyprop-1-yl)phenol can lead back to 2-allylphenol, demonstrating that high-temperature water can facilitate both interconversion of alcohols and alkenes. nih.govacs.orgcapes.gov.br
Photochemical Reactions (Excluding Photo-Claisen)
Infrared Multiphoton Excitation and Fragmentation Reactions
Beyond thermal activation, this compound can be induced to react through infrared (IR) multiphoton excitation. tandfonline.comtandfonline.com Unlike the thermal reaction, which exclusively yields the Claisen rearrangement product (2-allylphenol), IR photochemical excitation initiates both isomerization and fragmentation pathways. tandfonline.comtandfonline.com
The absorption of multiple IR photons from a laser provides the molecule with sufficient internal energy to overcome reaction barriers. tandfonline.com This process can lead to the formation of several decomposition products in addition to 2-allylphenol. tandfonline.com The distribution of these products is dependent on both the laser fluence and the specific wavelength of irradiation. tandfonline.comtandfonline.com The competition between isomerization and fragmentation is influenced by the extended lifetime of the isomerization intermediate versus the irreversibility of fragmentation. Even if fragmentation has a higher potential energy barrier, it can compete effectively with isomerization under these conditions. tandfonline.com
Dependence of Product Distribution on Fluence and Wavelength
The photochemical behavior of this compound extends beyond simple rearrangement, exhibiting a marked dependence on the energy and intensity of the light source. Infrared (IR) multiphoton excitation, for instance, initiates both isomerization and fragmentation pathways. tandfonline.comtandfonline.com Unlike the thermal reaction which exclusively yields 2-allylphenol, the IR photochemical process also produces phenol (B47542) and other fragments. tandfonline.com
The distribution of these products is highly sensitive to the laser's fluence (energy per unit area) and wavelength. tandfonline.comtandfonline.com For example, at most wavelengths studied, the ratio of the isomerization product (2-allylphenol) to the fragmentation product (phenol) sees a slight increase with rising fluence. tandfonline.com However, at specific wavelengths, the product distribution changes more dramatically. Irradiation at 10.65 µm leads to an increase in 2-allylphenol up to 52% with increasing fluence, after which 2-methylphenol begins to form at the expense of the initial isomer. tandfonline.com In contrast, at 10.84 µm, 2-methylphenol is formed alongside 2-allylphenol even at the threshold intensity. tandfonline.com
This complex behavior is sometimes interpreted as non-RRKM (Rice-Ramsperger-Kassel-Marcus) behavior, suggesting that the energy within the molecule may not be completely randomized before reaction. tandfonline.com Ultrafast transient absorption spectroscopy studies following excitation at 267 nm have provided further insights, allowing for the observation of the ground and excited electronic states of the parent molecule, the radical species formed upon bond cleavage, and intermediate cyclohexadienones that result from the recombination of the radical pair. rsc.org These studies help to unravel the intricate mechanisms and determine the rate coefficients and quantum yields of the competing photochemical processes. rsc.org
The main products identified from the photo-Claisen rearrangement are phenol, ortho-allylphenol, and para-allylphenol. researchgate.net The ortho/para ratio of these products remains constant during irradiation, indicating that the phenols themselves are stable under the reaction conditions, apart from potential cis-trans isomerization. oup.com
Table 1: Product Distribution in the Irradiation of this compound
| Product | Description |
|---|---|
| 2-Allylphenol | The primary Claisen rearrangement product. tandfonline.com |
| Phenol | A fragmentation product. tandfonline.com |
| 2-Methylphenol | Appears at higher fluences or specific wavelengths. tandfonline.com |
| Acetylene | A decomposition product observed at higher fluences. tandfonline.com |
Electrochemical Reactions
Electrochemical methods offer an alternative pathway for inducing reactions of this compound, often involving metal catalysts. These reactions can achieve high selectivity and proceed under mild conditions.
In the presence of Ni(0) complexes, functionalized allyl aryl ethers can undergo an intramolecular transfer of the allyl group to an aldehyde. science.gov This process has been investigated through both chemical and electrochemical means. The chemical reaction pathway involves the oxidative addition of the Ni(0) complex to the allyl ether, followed by a stoichiometric allylation step. science.gov This demonstrates the ability of nickel to cleave the allylic C-O bond, a key step in these transformations.
The electrochemical counterpart to the above reaction is a catalytic process in nickel. science.gov This method involves the reduction of an intermediate η3-allylnickel(II) complex. science.gov The electrolysis of this compound in the presence of a catalytic amount of a Ni(II)-bipyridine complex results in the quantitative cleavage of the C-O bond to yield phenol. acs.org This process is highly selective, avoiding the double-bond isomerization that can occur in the absence of the nickel catalyst. acs.org The mechanism is believed to involve the electrochemically generated Ni(0) complex reacting with the allyl ether to form a π-allyl Ni(II) species, which is then reduced at the cathode. acs.org
Radical Reactions
Radical-mediated reactions provide another avenue for the functionalization of this compound, leading to novel molecular architectures.
Under photoirradiation, diphenylphosphine (B32561) oxide undergoes a radical addition to this compound. researchgate.netresearchgate.net This reaction proceeds in an anti-Markovnikov fashion, yielding (3-phenoxypropyl)diphenylphosphine oxide. researchgate.netnii.ac.jp The process is initiated by the photogeneration of a phosphinoyl radical, which attacks the terminal carbon of the allyl double bond. nii.ac.jplookchem.com The resulting carbon-centered radical then abstracts a hydrogen atom from another molecule of diphenylphosphine oxide to propagate the radical chain and form the final product. lookchem.com Interestingly, in addition to the 1:1 adduct, a "dimer" product resulting from the addition of diphenylphosphine oxide to two molecules of this compound has also been observed. nii.ac.jp
Table 2: Products of Photoinduced Hydrophosphinylation of this compound with Diphenylphosphine Oxide
| Product Name | Description | Yield |
|---|---|---|
| (3-phenoxypropyl)diphenylphosphine oxide | The primary 1:1 addition product ([P]-monomer). nii.ac.jp | 56% nii.ac.jp |
The polymerization of allyl ethers, including this compound, can proceed through a mechanism known as radical-mediated cyclization (RMC). nih.govnih.govacs.org This contrasts with traditional free-radical addition polymerization, which is often difficult for allyl ethers due to the high electron density of their double bonds. nih.govnih.govacs.org
The RMC mechanism is initiated by a radical abstracting an allylic hydrogen atom from the methylene (B1212753) group of the allyl ether. nih.govnih.gov This generates a more stable allyl ether radical with a delocalized π33 bond. nih.govnih.gov This radical then reacts with the double bond of a second allyl ether molecule, forming a five-membered cyclopentane-like ring radical. nih.govnih.govacs.org The cycle continues as this new radical abstracts a hydrogen from a third allyl ether molecule, propagating the chain. nih.govnih.gov This [3+2] cyclization offers a novel route to creating polymer architectures. nih.govacs.org
Advanced Spectroscopic and Computational Characterization
Spectroscopic Techniques for Structural and Mechanistic Elucidation
A variety of spectroscopic methods are employed to characterize allyl phenyl ether and its transformations. These techniques are crucial for confirming the identity of reactants and products, analyzing the composition of reaction mixtures, and understanding the intricate details of reaction mechanisms.
Microwave Spectroscopy for Conformational Analysis
Microwave spectroscopy has been utilized to investigate the conformational landscape of this compound in the gas phase. This high-resolution technique allows for the precise determination of rotational constants, from which detailed structural information, such as bond lengths and angles, can be derived. A study of the microwave spectrum of this compound in the 8-14 GHz region led to the observation and assignment of three distinct conformers of the molecule. This provides direct experimental evidence for the existence of multiple stable geometries of this compound, which is crucial for understanding its reactivity, particularly in pericyclic reactions like the Claisen rearrangement where the initial conformation of the reactant is key.
UV-Vis and IR Spectral Measurements for Catalytic Intermediates
The study of the Claisen rearrangement of this compound to 2-allylphenol (B1664045) has been investigated using I.R. multiphoton excitation tandfonline.com. In contrast to the thermal reaction, which solely yields the Claisen isomerization product, I.R. photochemical excitation leads to both fragmentation and isomerization reactions tandfonline.com. The distribution of products is dependent on the fluence at different wavelengths, suggesting two potential mechanisms for the I.R. photochemical reaction. One proposed mechanism involves selective absorption, while the other suggests a wavelength-dependent competition between absorption and stimulated emission of the vibrationally excited reaction intermediates tandfonline.com. Standard IR spectra of this compound are also available for reference chemicalbook.com.
Mass Spectrometry (MS) for Intermediate Capture and Characterization
Mass spectrometry is a powerful tool for analyzing the fragmentation patterns of molecules and for identifying transient species in chemical reactions. The electron impact (EI) mass spectrum of this compound exhibits a notable ion at m/z 106, which is formed primarily through the loss of a CO molecule from the molecular ion nih.gov. This observation is supported by high-resolution and MS/MS data and is explained by a Claisen rearrangement of the this compound molecule within the ion source of the mass spectrometer after ionization nih.gov.
Furthermore, advanced mass spectrometry techniques have enabled the direct capture and characterization of short-lived intermediates in the Claisen rearrangement. Using droplet imbibition mass spectrometry, the ketone intermediate, 6-allylcyclohexa-2,4-dien-1-one, has been successfully captured and characterized through tandem MS. This was achieved by reacting the intermediate with n-butylamine within charged microdroplets, allowing for its differentiation from the isobaric reactant and product. This marks the first direct detection of this fleeting ketone intermediate, which is otherwise challenging to observe due to its rapid tautomerization to the more stable 2-allylphenol product.
The table below summarizes key mass spectrometric data for this compound and its rearrangement.
| Ion | m/z | Significance |
| [M]+ | 134 | Molecular ion of this compound |
| [M - CO]+ | 106 | Suggests Claisen rearrangement in the ion source nih.gov |
| Ketone Intermediate Adduct | Varies | Captured via reaction with n-butylamine in droplet MS |
NMR Spectroscopy (¹H NMR, ²⁹Si MAS NMR) for Product Analysis and Catalyst Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the structural characterization of organic molecules.
¹H NMR for Product Analysis
¹H NMR spectroscopy is routinely used to identify and quantify the products of reactions involving this compound. The ¹H NMR spectrum of this compound displays characteristic signals for the aromatic protons and the protons of the allyl group, allowing for unambiguous structure confirmation. The chemical shifts and coupling constants of the vinylic and allylic protons provide detailed information about the electronic environment and connectivity within the molecule. In the context of the Claisen rearrangement, ¹H NMR is essential for distinguishing the starting material, this compound, from the product, 2-allylphenol, by observing the disappearance of the ether's signals and the appearance of signals corresponding to the rearranged phenolic product.
²⁹Si MAS NMR for Catalyst Characterization
While not directly analyzing this compound itself, ²⁹Si Magic Angle Spinning (MAS) NMR is a powerful solid-state NMR technique for characterizing heterogeneous catalysts that can be used in its reactions, such as those supported on silica or zeolites. ²⁹Si MAS NMR provides detailed information about the local chemical environment of silicon atoms in the catalyst framework nih.govcolumbia.edu. This can reveal:
The different types of silicate structures present (Q⁰ to Q⁴) columbia.edu.
The connectivity between silicon atoms (Si-O-Si linkages) nih.gov.
The proximity of silicon to other atoms, such as aluminum in zeolites (Si-O-Al linkages) oup.com.
Interactions between the catalyst surface and adsorbed species, including reactants or products nih.govacs.org.
For instance, in silica-supported olefin metathesis catalysts, 2D ²⁹Si{¹H} heteronuclear correlation (HETCOR) NMR can reveal interactions between the silica support and adsorbed olefin products nih.govacs.org. Similarly, in zeolite catalysis, ²⁹Si NMR is crucial for understanding the structure of the active sites and how they interact with guest molecules nih.gov. Therefore, for reactions of this compound conducted over solid-state catalysts, ²⁹Si MAS NMR is a key tool for understanding the catalyst structure-activity relationships.
Gas-Liquid Chromatography (GLC) and Thin Layer Chromatography (TLC) for Reaction Monitoring
Chromatographic techniques are fundamental for monitoring the progress of chemical reactions by separating the components of a reaction mixture.
Gas-Liquid Chromatography (GLC)
GLC is a quantitative technique used to analyze the composition of the reaction mixture during the synthesis and isomerization of this compound. By taking aliquots of the reaction mixture at different time intervals and analyzing them by GLC, the disappearance of the starting material and the appearance of the product can be monitored. This allows for the determination of reaction kinetics and the optimization of reaction conditions such as temperature and catalyst loading.
Thin Layer Chromatography (TLC)
TLC is a simple, rapid, and qualitative method for monitoring the progress of a reaction libretexts.orglibretexts.orgmit.eduyoutube.com. A small spot of the reaction mixture is applied to a TLC plate, which is then developed in a suitable solvent system mit.edu. As the solvent moves up the plate, the components of the mixture separate based on their polarity libretexts.org. This compound and its rearrangement product, 2-allylphenol, have different polarities and thus will have different retention factors (Rf values) on the TLC plate. By comparing the spots of the reaction mixture to those of the starting material and the expected product, one can quickly assess the extent of the reaction libretexts.org. The use of a "co-spot," where the reaction mixture and the starting material are spotted in the same lane, can help to confirm the consumption of the reactant libretexts.org.
The following table outlines the application of these chromatographic techniques for monitoring the Claisen rearrangement of this compound.
| Technique | Principle | Application in this compound Reactions |
| GLC | Separation based on partitioning between a gaseous mobile phase and a liquid stationary phase. | Quantitative analysis of reactant consumption and product formation over time. |
| TLC | Separation based on differential adsorption on a solid stationary phase. | Qualitative monitoring of reaction progress by observing the appearance of the product spot and disappearance of the reactant spot libretexts.orglibretexts.orgyoutube.com. |
Theoretical and Computational Chemistry Approaches
Theoretical and computational chemistry methods provide invaluable insights into the mechanism of reactions involving this compound, complementing experimental findings. The Claisen rearrangement, in particular, has been the subject of computational studies to elucidate the nature of the transition state and the reaction pathway.
One such approach is the use of Bonding Evolution Theory (BET), which combines the topological analysis of the Electron Localization Function (ELF) with catastrophe theory researchgate.netresearchgate.net. This method has been applied to the Claisen rearrangement of this compound to 6-(prop-2-en-1-yl)cyclohexa-2,4-dien-1-one. The analysis of the reaction path reveals the sequence of bond breaking and bond formation events. For the Claisen rearrangement of this compound, the reaction is described as a sequence of steps involving the dearomatization of the phenyl ring and the formation of a new carbon-carbon bond between the allyl group and the ring researchgate.net. Computational studies have also been used to calculate the activation barrier for the rearrangement. For example, the predicted activation barrier for the Claisen rearrangement of this compound has been calculated to be around 38.0 to 39.7 kcal/mol, including zero-point vibrational energy corrections. These theoretical approaches provide a detailed, step-by-step picture of the electronic rearrangements that occur during the reaction, which is not directly accessible through experimental means.
Density Functional Theory (DFT) for Electronic Structure and Reaction Paths
Density Functional Theory (DFT) has proven to be a powerful tool for investigating the Claisen rearrangement of this compound. This computational method is used to optimize the geometries of the reactant, transition state, and product, as well as to calculate the activation barriers for the reaction.
Studies have employed various DFT functionals to model this pericyclic reaction. For instance, the B3LYP functional with a 6-31G(d) basis set has been used to optimize the structures involved in the rearrangement of this compound to an o-allylphenol intermediate. rsc.org Using this method, the predicted activation barrier for the reaction is 39.7 kcal mol⁻¹, which is reduced to 38.0 kcal mol⁻¹ when zero-point vibrational energy (ZPVE) is included. rsc.org
The mechanism of the C–O bond cleavage during the rearrangement is highly dependent on the DFT functional used. rsc.orgsemanticscholar.org For example, both B3LYP and M05-2X functionals suggest a heterolytic cleavage of this bond. rsc.org The reaction proceeds from the this compound molecule, through a transition state, to form the ketonic intermediate, 6-(prop-2-en-1-yl)cyclohexa-2,4-dien-1-one, which then tautomerizes to the final o-allylphenol product. rsc.orgrsc.org
| Parameter | Value (kcal mol⁻¹) | Reference |
|---|---|---|
| Activation Barrier (ΔE) | 39.7 | rsc.org |
| Activation Barrier with ZPVE (ΔE_ZPVE) | 38.0 | rsc.org |
Molecular Dynamics Simulations (Implicit)
Molecular dynamics (MD) simulations are a powerful computational method for studying the dynamic behavior of molecules over time. In these simulations, the solvent environment can be modeled either explicitly, by including individual solvent molecules, or implicitly, by representing the solvent as a continuous medium. Implicit solvation models are computationally less expensive and are particularly useful for large-scale simulations and for exploring the conformational space of molecules efficiently. ethz.charxiv.orgnih.gov
Common implicit solvation models include those based on the solvent-accessible surface area (SASA) and Generalized Born (GB) models. nih.gov These approaches approximate the mean effect of the solvent on the solute, which can be crucial for accurately modeling reaction dynamics and conformational preferences in solution. arxiv.org While specific implicit MD simulation studies focused solely on this compound are not extensively detailed in the literature, this methodology is broadly applicable. Such simulations could provide valuable insights into the conformational flexibility of the allyl and phenyl groups in various solvents and how the solvent environment might influence the potential energy surface and the rate of the Claisen rearrangement. The development of machine learning-based implicit solvent models is a recent advancement that promises to bridge the gap in accuracy between implicit and explicit solvent simulations. ethz.charxiv.orgarxiv.org
Potential Energy Surface (PES) Analysis
The potential energy surface (PES) is a fundamental concept in computational chemistry that describes the energy of a molecule as a function of its geometry. wikipedia.org For a chemical reaction, the PES provides a map of the energy landscape, connecting reactants and products through transition states. researchgate.net The path of minimum energy on this surface is known as the reaction coordinate or Intrinsic Reaction Coordinate (IRC). rsc.org
In the study of the Claisen rearrangement of this compound, PES analysis is crucial for understanding the reaction mechanism. Computational studies calculate the PES to identify the stationary points: the energy minima corresponding to the reactant (this compound) and the product (the ketonic form of o-allylphenol), and the first-order saddle point corresponding to the transition state. rsc.orgresearchgate.net
The analysis of the IRC path calculated from the transition state confirms the reaction pathway. rsc.org For the Claisen rearrangement of this compound, the IRC connects the transition state structure downhill to both the reactant and product minima, validating the calculated reaction mechanism. rsc.org The shape of the PES, particularly the height of the energy barrier at the transition state, determines the kinetics of the reaction. rsc.orgwikipedia.org
Electron Localization Function (ELF) Analysis
The Electron Localization Function (ELF) provides a powerful method for analyzing the chemical bonding in molecules by mapping the electron pair probability. cdnsciencepub.com The topological analysis of the ELF, often combined with Bonding Evolution Theory (BET), allows for a detailed description of the changes in electronic structure that occur during a chemical reaction. rsc.orgrsc.org
This approach has been applied to the Claisen rearrangement of this compound to provide a step-by-step description of bond formation and cleavage. rsc.orgrsc.org The analysis divides the reaction into a series of steps separated by "catastrophes" in the ELF field, which correspond to significant changes in the molecule's electronic structure. rsc.orgresearchgate.net
For the rearrangement of this compound, ELF analysis reveals a complex, multi-step process:
C-O Bond Breaking : The mechanism of the cleavage of the ether bond is complex and depends on the computational method used. It proceeds via a heterolytic cleavage. rsc.org With the M05-2x functional, this involves the formation of a non-bonding basin on the oxygen atom, while the B3LYP functional suggests a resonating electron density between the oxygen and carbon atoms. rsc.orgrsc.org
C-C Bond Formation : The new carbon-carbon bond between the allyl group and the phenyl ring is shown to form after the system has passed through the transition state. rsc.orgrsc.org
Dearomatization : The reaction concludes with the formation of two localized C=C double bonds in the cyclohexadienone ring, which signifies the loss of aromaticity in the phenyl group. rsc.orgrsc.org
A key finding from the ELF analysis is the electronic structure of the transition state, which features a non-bonding electron density near one of the ring carbons that acts as a "bridgehead" for the formation of the new C-C bond. rsc.org
| Reaction Step (approx.) | Key Electronic Event | Reference |
|---|---|---|
| Step II | Initiation of C-O bond cleavage (heterolytic) | rsc.orgrsc.org |
| Step VIII | Formation of the C-C bond between the allyl group and the phenyl ring | rsc.orgrsc.org |
| Steps IX & X | Formation of localized C=C bonds in the ring (dearomatization) | rsc.orgrsc.org |
Applications in Organic Synthesis and Materials Science Research Oriented
Utility as Precursors for Complex Organic Molecule Synthesis
The reactivity of allyl phenyl ether, particularly through the Claisen rearrangement, establishes it as a fundamental building block for a variety of more complex molecules. This section explores its role as an intermediate in the production of phenols, biologically active compounds, and precursors to essential biomolecules, as well as its broader utility in forming carbon-carbon bonds.
The primary application of this compound in organic synthesis is its role as a direct precursor to 2-allylphenol (B1664045) (o-allylphenol). This transformation is accomplished through the Claisen rearrangement, a powerful and well-studied rsc.orgrsc.org-sigmatropic rearrangement reaction. wikipedia.orgfiveable.me When heated, this compound undergoes an intramolecular, concerted rearrangement to form an ortho-allylphenol. libretexts.orgbyjus.comwikipedia.org The reaction proceeds through a cyclic, six-membered transition state, leading to the formation of a non-aromatic intermediate, 6-allyl-2,4-cyclohexadienone, which then quickly tautomerizes to the more stable aromatic product, o-allylphenol. rsc.orglibretexts.org
This rearrangement is a key method for forming carbon-carbon bonds and is fundamental in organic synthesis. wikipedia.orgbyjus.com The reaction can be catalyzed to proceed under milder conditions. For instance, the use of nanostructured catalysts can facilitate the isomerization of this compound at lower temperatures. researchcommons.org Research has shown that using a nanostructured Fe/SiO₂·TiO₂ catalyst at 90-95 °C for one hour can yield a significant conversion to o-allylphenol. researchcommons.org
| Product | Yield (%) |
|---|---|
| 2-allylphenol | 56 |
| p-allylphenol | 2 |
| allyl-o-allyl phenyl ether | 12 |
| allyl-p-allyl-phenyl ether | 4 |
| Unisomerized this compound | 26 |
The synthesis of this compound itself is typically achieved via the Williamson ether synthesis, reacting sodium phenoxide with an allyl halide like allyl bromide. wikipedia.orgprepchem.com
The synthetic utility of this compound extends to the creation of molecules with significant biological activity. The product of its rearrangement, o-allylphenol, is a crucial starting material for producing a number of biologically active natural compounds. researchcommons.orgresearchcommons.org A primary application of o-allylphenol is in the agricultural sector, where it serves as a precursor for synthetic fungicides. researchcommons.orgresearchcommons.org
Furthermore, the allyl group of this compound can be utilized in transition-metal-free allylation reactions to synthesize homoallylic amines. nih.gov These homoallylic amines are exceptionally valuable precursors for a wide array of biologically active molecules and natural products, highlighting the indirect but vital role of this compound in the pharmaceutical and life sciences industries. nih.gov
The Claisen rearrangement, for which this compound is a classic substrate, is not only a tool in synthetic chemistry labs but also finds parallels in nature's biosynthetic pathways. A notable biological example is the enzyme-catalyzed Claisen rearrangement of chorismate to form prephenate, which is a key precursor in the biosynthesis of the aromatic amino acids phenylalanine and tyrosine. libretexts.org This biochemical transformation, catalyzed by the enzyme chorismate mutase, proceeds through a similar concerted, pericyclic mechanism as the rearrangement of this compound. libretexts.org Therefore, the study of this compound's rearrangement serves as a fundamental model for understanding the C-C bond formation critical to the synthesis of these essential biological precursors.
The Claisen rearrangement of this compound is a powerful and efficient method for forming carbon-carbon bonds. wikipedia.orgbyjus.com This reaction creates a new C-C bond between the terminal carbon of the allyl group and the ortho position of the benzene (B151609) ring. libretexts.org Beyond this cornerstone rearrangement, this compound is employed in other modern C-C bond-forming reactions.
Recent research has demonstrated its use in transition-metal-free allylation reactions. In this context, this compound acts as an allylating agent for 2-azaallyl species, leading to the construction of new C(sp³)–C(sp³) bonds and the formation of homoallylic amine derivatives. nih.gov Additionally, palladium-catalyzed reactions involving allyl phenyl ethers and disubstituted ketenes have been developed for the enantioselective synthesis of α-allyl esters, which are valuable chiral molecules. rsc.orgrsc.org
| Reaction Type | Reactants | Key Bond Formed | Significance |
|---|---|---|---|
| Claisen Rearrangement | This compound | Aryl C–Allyl C | Forms o-allylphenol, a versatile intermediate. wikipedia.orgbyjus.com |
| Transition-Metal-Free Allylation | This compound, 2-Azaallyl Anions | C(sp³)–C(sp³) | Synthesizes homoallylic amines, precursors to bioactive molecules. nih.gov |
| Palladium-Catalyzed Allylation | This compound, Disubstituted Ketenes | α-carbon–Allyl C | Produces chiral α-allyl esters with high enantioselectivity. rsc.orgrsc.org |
Role in Polymer and Material Development
The presence of a polymerizable allyl group makes this compound and related structures valuable monomers in materials science. The allyl functionality can be incorporated into polymer backbones, providing sites for cross-linking or further modification, enabling the creation of complex and functional polymeric architectures.
This compound itself can undergo polymerization, which involves an intramolecular rearrangement during the propagation step. rsc.org More broadly, the allyl group is a key functional handle for creating sophisticated polymer architectures. While direct polymerization of allyl monomers can be challenging, the allyl group can be readily incorporated into various polymer structures using controlled polymerization techniques. acs.orgacs.org
Graft Copolymers : The allyl group is particularly useful in synthesizing graft copolymers. For example, amphiphilic graft copolymers have been created using a backbone of poly(ethylene oxide-co-allyl glycidyl ether), where the pendent allyl groups serve as handles for further reactions. rsc.orgresearchgate.net These architectures are synthesized using methods like the "grafting-through" approach, where a macromonomer is copolymerized with another monomer. tandfonline.com
Star Polymers : Star polymers, which consist of multiple polymer chains emanating from a central core, can be synthesized using allyl-functionalized precursors. acs.orgresearchgate.net For instance, an allyl-functionalized chain transfer agent can be used in Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization to create linear polymers that are then used to form star polymers. researchgate.net
Block Copolymers : The synthesis of well-defined block copolymers requires controlled polymerization methods. harth-research-group.org Monomers containing allyl ether groups, such as allyl glycidyl ether, have been successfully incorporated into block copolymer structures. nih.govmdpi.com This allows for the creation of materials with distinct, covalently linked blocks that can self-assemble into ordered nanostructures.
Comb Polymers : Comb polymers feature a linear backbone with multiple polymeric side chains. The synthesis of comb-shaped poly(arylene ether)s demonstrates the creation of this architecture within the broader class of polyethers to which this compound belongs. researchgate.net
The versatility of the allyl group allows for its inclusion in these diverse and complex polymer structures, paving the way for new materials with tailored properties for a range of applications.
Precursors for Bismaleimide Resins
This compound (APE) serves as a valuable reactive diluent in the formulation of high-performance thermosetting resins, particularly those based on bismaleimide (BMI). researchgate.netscribd.com BMI resins are known for their outstanding thermal stability but are often hindered by high melt viscosities and brittleness after curing, which complicates processing techniques like resin-transfer molding (RTM). researchgate.net APE is introduced into these systems to mitigate these issues.
As a reactive diluent, this compound lowers the viscosity of the uncured resin mixture, improving its processability and allowing for easier impregnation of fiber reinforcements in composite manufacturing. researchgate.netscribd.com During the curing process, which typically occurs at high temperatures, the allyl group of APE participates in the polymerization reaction with the maleimide groups of the BMI resin. scribd.comnasa.gov This copolymerization proceeds through a complex mechanism that can include an "Alder-ene" type reaction, integrating the diluent into the final polymer network. scribd.com This integration ensures that the diluent does not compromise the thermal stability of the final cured product, a common issue with non-reactive diluents.
Research has demonstrated the use of APE in thermosetting systems where an allylated novolak resin is cured with BMI. researchgate.netscribd.com In such formulations, APE helps to achieve a resin system with a long pot life at injection temperatures, which is crucial for RTM processes. researchgate.net The resulting cured resins exhibit excellent heat resistance and good mechanical properties, such as high flexural strength. researchgate.netscribd.com
The table below outlines a typical composition for such a resin system.
| Component | Function | Key Contribution |
| Bismaleimide (BMI) | Curing Agent / Resin Backbone | Provides high thermal stability and strength. |
| Allylated Novolak | Resin Backbone | Forms the primary polymer chain with BMI. |
| This compound (APE) | Reactive Diluent | Reduces viscosity for improved processing; copolymerizes to maintain thermal properties. researchgate.netscribd.com |
The incorporation of APE and other allyl compounds modifies the cross-linking density and molecular structure of the BMI resin, leading to improved toughness compared to unmodified BMI resins. researchgate.net
Artificial Solid Electrolyte Interphase (SEI) Film Formation in Lithium-Ion Batteries
In the field of lithium-ion batteries, a stable solid electrolyte interphase (SEI) on the anode is critical for long-term performance and safety. The SEI is a passivation layer formed by the decomposition of electrolyte components during the initial charging cycles. An ideal SEI allows for Li-ion transport while preventing further electrolyte decomposition. However, the naturally formed SEI can be unstable, leading to capacity fade.
To address this, research has focused on creating artificial SEI layers. A derivative of this compound, p-sulfonated this compound (SAPE), has been successfully used to form a robust and effective artificial SEI film on graphite anodes. researchgate.netresearchgate.netrsc.orgrsc.org This artificial SEI is created through an in situ electropolymerization process. rsc.org
The process begins with the synthesis of the SAPE monomer. This monomer is then added to the electrolyte, and a polymer coating is formed directly on the graphite electrode surface using electrochemical techniques like cyclic voltammetry. researchgate.netaip.org The electropolymerization is initiated in cathodic conditions, where the double bond of the allyl group in the SAPE monomer is opened to form a radical anion. fz-juelich.deiaamonline.org This radical anion then reacts with other monomers at the electrode surface, propagating the polymerization and depositing a thin, conformal layer of p-sulfonated poly(this compound) (SPAPE). researchgate.netfz-juelich.deiaamonline.org
This SPAPE layer functions as a single-ion conducting polymer electrolyte, effectively an artificial SEI. nju.edu.cn It possesses high ionic conductivity, which is essential for battery performance, and its dense, passivating nature physically blocks the electrolyte from reaching the anode surface, inhibiting further decomposition. researchgate.netresearchgate.net
The research findings below highlight the significant improvements in electrochemical performance for graphite anodes coated with an SPAPE artificial SEI.
| Performance Metric | Pristine Graphite Anode | SPAPE-Coated Graphite Anode | Improvement |
| Reversible Capacity | 450 mAh g⁻¹ (at 1C rate) | 750 mAh g⁻¹ (at 1C rate) | 67% Increase aip.org |
| Interfacial Stability | Prone to excessive electrolyte decomposition | Effectively inhibits electrolyte decomposition rsc.orgrsc.org | Enhanced Stability |
| Function | Standard SEI formation | Forms a stable, artificial SEI film rsc.orgrsc.org | Controlled Interface |
Future Research Directions and Unexplored Avenues
The chemistry of allyl phenyl ether continues to be a fertile ground for research, offering numerous opportunities for innovation in catalysis, reaction engineering, and computational modeling. The following sections outline key areas where future research efforts could lead to significant advancements in the understanding and application of this versatile compound.
Q & A
Q. What are the standard synthetic routes for preparing allyl phenyl ether, and how can purity be optimized?
this compound is typically synthesized via nucleophilic substitution using sodium phenoxide and allyl bromide under controlled heating (80–100°C). Critical steps include:
- Reagent stoichiometry : A 1:1 molar ratio of sodium phenoxide to allyl bromide minimizes side products like dialkylated ethers .
- Solvent selection : Anhydrous ethanol or THF improves yield by reducing hydrolysis of the allyl bromide .
- Purification : Distillation under reduced pressure (b.p. 76–78°C at 12 mmHg) followed by GC-MS analysis ensures >99% purity .
Q. What experimental techniques are used to confirm the Claisen rearrangement of this compound?
The Claisen rearrangement (conversion to o-allylphenol) is monitored using:
- NMR spectroscopy : Disappearance of the allyl ether’s vinyl protons (δ 5.8–6.2 ppm) and emergence of o-allylphenol aromatic signals (δ 6.6–7.4 ppm) .
- Kinetic analysis : First-order rate constants are derived via HPLC or inline NIR spectroscopy under controlled temperatures (180–280°C) .
- Isotopic labeling : -labeled this compound tracks carbon migration during rearrangement .
Advanced Research Questions
Q. How can discrepancies between theoretical and experimental kinetic isotope effects (KIEs) in Claisen rearrangements be resolved?
Discrepancies arise from limitations in early experimental methods (e.g., low-resolution NMR). Modern approaches include:
- Multisite natural-abundance NMR : Measures and KIEs at 0.1% precision, aligning with high-level DFT predictions (e.g., M06-2X/cc-pVTZ) .
- Tunneling corrections : One-dimensional Wentzel-Kramers-Brillouin (WKB) models account for quantum tunneling in transition states, reducing KIE prediction errors by 15–20% .
Q. What computational methods elucidate the transition-state topology of this compound rearrangements?
- ELF (Electron Localization Function) analysis : Identifies bond cleavage/formation regions (e.g., C–O bond rupture and C–C formation in Claisen rearrangement) .
- Energy profiles : DFT calculations (B3LYP/6-311+G(d,p)) reveal van der Waals complexes and π-interaction stabilization in Pd-catalyzed allylation pathways (ΔG‡ = 37.0 kJ/mol) .
- Nonthermal excitation studies : Femtosecond spectroscopy shows visible-light-induced rearrangement via electronic excited states, bypassing thermal activation .
Q. How do catalytic systems enhance regioselective C–H allylation using this compound?
- Ru(p-cymene)Cl catalysts : Promote ortho-allylation of aromatic carboxylates with this compound (yields >80%, allyl-to-vinyl ratio >15:1) via carboxylate-directed C–H activation .
- Palladium TPPTS complexes : Enable aqueous-phase allylation of phenol derivatives, with isomerization controlled by pH (optimal at pH 3–4) .
Q. What advanced kinetic methods improve efficiency in studying this compound reactions?
- Transient flow reactors : Automated systems coupled with inline NIR spectroscopy acquire 900 data points in 15 minutes, enabling rapid Arrhenius parameter estimation (E = 85–95 kJ/mol for Claisen rearrangement) .
- Excess acidity (X) analysis : Quantifies mechanistic shifts (A-1 vs. A-2 pathways) in acid-catalyzed hydrolysis using H acidity functions and deuterium isotope effects (k/k = 2.1–3.4) .
Key Research Gaps and Recommendations
- Mechanistic ambiguity : Resolve conflicting A-1/A-2 pathway assignments in acid hydrolysis using ab initio molecular dynamics .
- Catalyst design : Explore chiral ligands for enantioselective allylations of heteroaromatics .
- Scalability : Optimize flow-reactor designs for gram-scale Claisen rearrangements with real-time impurity tracking .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
